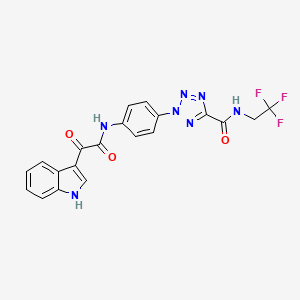

2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

This compound is a structurally complex molecule integrating multiple pharmacophoric motifs:

- Tetrazole-carboxamide scaffold: The 2H-tetrazole-5-carboxamide group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

- Trifluoroethyl substitution: The N-(2,2,2-trifluoroethyl) group introduces lipophilicity and electron-withdrawing effects, which may improve membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name |

2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N7O3/c21-20(22,23)10-25-19(33)17-27-29-30(28-17)12-7-5-11(6-8-12)26-18(32)16(31)14-9-24-15-4-2-1-3-13(14)15/h1-9,24H,10H2,(H,25,33)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHHVBOZRZYEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and neurology. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H21N7O3

- Molecular Weight : 443.5 g/mol

- CAS Number : 1396878-27-5

The structure features an indole moiety, which is known for its diverse biological activities, linked to a tetrazole ring that enhances its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of indole, including the target compound, exhibit antitumor activity against various cancer types. Specifically, studies have shown efficacy against solid tumors such as colorectal and lung cancers:

- Mechanism : The compound's antitumor effects are attributed to its ability to induce apoptosis in cancer cells through caspase activation pathways. For example, compounds similar to the target have demonstrated IC50 values indicating potent cytotoxicity against human cancer cell lines (e.g., HepG2 liver cancer) .

Anticonvulsant Activity

The indole derivatives have also been evaluated for their anticonvulsant properties:

- Study Results : In animal models, certain compounds exhibited significant protection against seizures comparable to standard medications like phenytoin and carbamazepine. For instance, specific derivatives showed over 50% efficacy at doses as low as 30 mg/kg .

Other Pharmacological Effects

Indole derivatives are recognized for a variety of other biological activities:

- Anti-inflammatory : Compounds have been reported to inhibit TNF-α secretion in LPS-stimulated cells .

- Antiviral and Antifungal : Some derivatives have exhibited activity against viral and fungal pathogens, showcasing the versatility of the indole scaffold .

Table 1: Summary of Biological Activities

| Biological Activity | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HepG2 | 10.56 ± 1.14 | |

| Anticonvulsant | Seizure models | 30 mg/kg | |

| Anti-inflammatory | THP-1 cells | N/A |

Case Studies

- Antitumor Efficacy : A study investigated the effects of related indole compounds on colorectal cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis via caspase activation .

- Anticonvulsant Evaluation : In a comparative study with phenytoin and carbamazepine, specific indole derivatives were found to provide substantial protection against induced seizures in rodent models, suggesting a promising avenue for developing new anticonvulsant therapies .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Indole vs. Benzylthio/Trifluoromethylphenyl : The target compound’s indole-oxoacetamido group distinguishes it from the benzylthio () and trifluoromethylphenyl () analogs. Indole’s planar aromatic system may enhance binding to hydrophobic pockets, whereas benzylthio or trifluoromethyl groups prioritize steric bulk and electron-deficient interactions .

Tetrazole Positioning : All compounds share a tetrazole-carboxamide core, but the target compound’s 2H-tetrazole tautomer (vs. 1H in other analogs) may alter dipole moments and hydrogen-bonding patterns .

Trifluoroethyl vs. Fluorophenyl : The trifluoroethyl group in the target compound and ’s analog provides distinct electronic effects compared to the fluorophenyl in , which may influence solubility and target affinity .

Pharmacological Implications (Inferred from Structural Data)

- Metabolic Stability: The trifluoroethyl group in the target compound and ’s analog likely reduces CYP450-mediated metabolism compared to hydroxylated analogs (e.g., ’s phenolic -OH group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.